molecular formula C13H16ClNO2 B1428481 3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]-4-one hydrochloride CAS No. 199105-26-5

3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]-4-one hydrochloride

Cat. No.: B1428481
CAS No.: 199105-26-5
M. Wt: 253.72 g/mol
InChI Key: MDJMGJJYDDMATF-UHFFFAOYSA-N
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Description

3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]-4-one hydrochloride (CAS 199105-26-5) is a spirocyclic compound featuring a benzopyran moiety fused to a piperidine ring. Its molecular formula is C₁₃H₁₆ClNO₂, with a molecular weight of 253.73 g/mol .

Properties

IUPAC Name

spiro[3H-chromene-2,3'-piperidine]-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2.ClH/c15-11-8-13(6-3-7-14-9-13)16-12-5-2-1-4-10(11)12;/h1-2,4-5,14H,3,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJMGJJYDDMATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=O)C3=CC=CC=C3O2)CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]-4-one hydrochloride is a synthetic compound notable for its unique spirocyclic structure, combining a benzopyran moiety with a piperidine ring. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of protein kinase A (PKA). PKA is crucial in various signaling pathways that regulate cell growth and metabolism, making this compound a candidate for cancer research and other therapeutic applications.

  • Molecular Formula : C13_{13}H16_{16}ClNO2_2
  • Molecular Weight : Approximately 250.73 g/mol
  • CAS Number : 199105-26-5

Protein Kinase A Inhibition

Research indicates that this compound exhibits significant inhibitory activity against PKA. This selective inhibition suggests potential applications in cancer therapy by disrupting pathways that promote tumor growth and survival.

Anti-inflammatory Properties

In addition to its role as a PKA inhibitor, the compound has demonstrated anti-inflammatory effects. These properties may be beneficial in treating conditions characterized by excessive inflammation, such as autoimmune diseases and chronic inflammatory disorders.

Neuroprotective Effects

Studies have suggested that the compound may possess neuroprotective properties. This activity could be relevant for neurodegenerative diseases where protecting neuronal cells from apoptosis is crucial.

The mechanism underlying the biological activities of this compound involves its interaction with various protein targets. The compound's ability to selectively inhibit PKA without significantly affecting other kinases allows for targeted therapeutic strategies. Further research is necessary to elucidate its interactions with other cellular pathways and any potential off-target effects.

Comparative Analysis with Similar Compounds

The following table summarizes the activities of structurally similar compounds:

Compound NameStructure TypeKey Activity
6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one hydrochlorideSpiro compoundPKA inhibition
Spiro[chroman-2,4'-piperidin]-4-one hydrochlorideSpiro compoundHDAC inhibition
1-Methyl-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]Spiro compoundPotential neuroprotective effects

The distinct structural features of this compound contribute to its unique biological activity profile compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • PKA Inhibition Study : A study demonstrated that the compound effectively inhibits PKA activity in vitro, leading to reduced phosphorylation of downstream targets involved in cell proliferation and survival pathways.
  • Anti-inflammatory Effects : In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines and markers of inflammation, suggesting its potential utility in treating inflammatory diseases.
  • Neuroprotection Research : Experimental models indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential role in neurodegenerative disease therapies.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their differences:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Structural Difference Reference
3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]-4-one hydrochloride 199105-26-5 C₁₃H₁₆ClNO₂ 253.73 Benzopyran + piperidine
3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one hydrochloride 1047655-65-1 C₁₂H₁₄ClNO₂ 239.70 Pyrrolidine (5-membered) instead of piperidine
3,4-Dihydrospiro[chromene-2,4'-piperidine] hydrochloride (QK-4744) 400729-14-8 C₁₃H₁₆ClNO 237.73 Chromene ring replaces benzopyran
Spiro[3H-pyrano[2,3-b]pyridine-2,4'-piperidine]-4-one dihydrochloride 1394030-77-3 C₁₂H₁₆Cl₂N₂O₂ 291.17 Pyridine-fused pyrano ring
3',4'-Dihydrospiro[azetidine-3,2'-[1]benzopyran]-4'-one hydrochloride 1236862-45-5 C₁₁H₁₂ClNO₂ 225.67 Azetidine (4-membered) instead of piperidine
3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-amine hydrochloride - - - Oxolane (5-membered ether) + amine substituent

Key Observations :

  • Ring Size : Piperidine (6-membered) analogs exhibit greater conformational flexibility compared to pyrrolidine (5-membered) or azetidine (4-membered) derivatives, which may influence binding kinetics .
  • Functional Groups : The oxolane derivative () replaces the ketone with an amine, altering electronic properties and basicity .

Physicochemical Properties

  • Solubility : Piperidine-based compounds (e.g., CAS 199105-26-5) are typically soluble in polar aprotic solvents (e.g., DMSO, dichloromethane) due to their hydrochloride salt form .
  • Stability : Spirocyclic piperidine derivatives are generally more stable than azetidine analogs due to reduced ring strain .

Pharmacological Potential

  • Piperidine Derivatives : Piperidine is a common motif in CNS drugs (e.g., paroxetine hydrochloride, an antidepressant) due to its ability to cross the blood-brain barrier .
  • Metabolic Stability : Spirocyclic structures like CAS 199105-26-5 are hypothesized to resist enzymatic degradation better than linear analogs .

Commercial Availability and Pricing

  • Target Compound : Currently out of stock (as of 2024), with pricing undisclosed .
  • Pyrrolidine Analog : Priced at ¥2010/100 mg () .
  • Oxolane Derivative : Priced at €513/50 mg () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]-4-one hydrochloride
Reactant of Route 2
3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]-4-one hydrochloride

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